6-Methylpyridine-3-carboxamidine is a synthetic nucleoside analog that acts as a potent and competitive inhibitor of purine nucleoside phosphorylase (PNPase). [] It is a key compound in biochemical research, specifically in studying purine metabolism and developing potential therapeutic agents for diseases associated with abnormal purine metabolism, such as cancer and autoimmune disorders.
6-Methylpyridine-3-carboxamidine acts as a competitive, reversible inhibitor of inosine phosphorolysis by human lymphoblast purine nucleoside phosphorylase. [] It competes with the natural substrate, inosine, for binding to the active site of PNPase, thereby inhibiting the enzyme's activity. This inhibition disrupts the purine salvage pathway, leading to a decrease in purine nucleotide pools, which is detrimental to rapidly proliferating cells, such as cancer cells. []
6-Methylpyridine-3-carboxamidine is primarily studied for its potential as an antitumor agent due to its inhibitory effect on purine nucleoside phosphorylase (PNPase). [] Inhibition of PNPase disrupts purine metabolism, which is essential for cell growth and proliferation, making it a target for cancer therapy. [] Studies have shown its efficacy against murine leukemia L1210 and its ability to reduce splenomegaly induced by Friend leukemia. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6